An In-Depth Technical Guide to 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7): Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Amino-2,5-dimethylphenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural properties, established synthesis and purification protocols, analytical characterization methods, and its applications in various scientific fields.
Section 1: Core Properties and Structural Identification
4-Amino-2,5-dimethylphenol (CAS Number: 3096-71-7) is an organic compound belonging to the aminophenol family.[1] Its structure, featuring a phenol ring substituted with an amino group and two methyl groups, makes it a versatile building block in organic synthesis.[1] The presence of the hydroxyl (-OH) and amino (-NH2) functional groups provides multiple reaction sites, allowing for its use in the synthesis of dyes and pharmaceuticals.[1][2]
Physically, it is a solid, appearing as a white to beige or pale yellow-red powder at room temperature.[1][3][4] It is generally soluble in organic solvents and exhibits the characteristic weak acidity of phenols and the basicity of aromatic amines.[1]
Visualizing the Structure
The unique arrangement of functional groups on the benzene ring is fundamental to the reactivity of 4-Amino-2,5-dimethylphenol.
Caption: General two-step synthesis and purification workflow.
Experimental Protocol 1: Synthesis via Nitration and Reduction
This protocol is a generalized procedure based on established chemical principles for similar transformations. [2][5] Materials:
-
2,5-Dimethylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Iron (Fe) powder or Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol/Water mixture
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration:
-
In a flask submerged in an ice bath, slowly add 2,5-dimethylphenol to a cooled mixture of concentrated sulfuric and nitric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After addition, allow the mixture to stir for several hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the 4-nitro-2,5-dimethylphenol intermediate. Filter, wash with cold water, and dry the crude product.
-
-
Reduction:
-
Prepare a mixture of the crude 4-nitro-2,5-dimethylphenol in an ethanol/water solution within a round-bottom flask.
-
Add iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously for several hours, again monitoring by TLC.
-
Once the reaction is complete, filter the hot mixture to remove iron and its oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with NaOH to precipitate the crude 4-Amino-2,5-dimethylphenol.
-
Collect the product by filtration, wash with cold water, and dry.
-
Experimental Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to achieve high purity suitable for downstream applications. [5] Causality of Solvent Choice: The ideal solvent must dissolve the compound effectively at high temperatures but poorly at room or cold temperatures. This differential solubility allows for the separation of the desired compound from impurities. For this compound, polar solvents like ethanol or ethanol/water mixtures are effective starting points. [5] Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals via vacuum filtration, washing with a small volume of cold solvent.
-
Dry the crystals under a vacuum to remove residual solvent.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, amino (-NH₂) protons, and a hydroxyl (-OH) proton. Chemical shifts and splitting patterns will be characteristic of the substitution pattern. [6][5] |
| ¹³C NMR | Resonances for each of the eight unique carbon atoms, including the four substituted aromatic carbons, two unsubstituted aromatic carbons, and the two methyl carbons. [6][5] |
| FTIR | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (amine), aromatic and aliphatic C-H stretching, and C=C stretching of the aromatic ring. [6][5] |
| Mass Spec. | A molecular ion peak corresponding to the compound's molecular weight (137.18 g/mol ), along with a characteristic fragmentation pattern. [6][7]|
Analytical Workflow Diagram
Caption: A typical workflow for analytical verification.
Section 4: Applications and Research Interest
4-Amino-2,5-dimethylphenol's primary value lies in its role as a versatile chemical intermediate. [1][8]
-
Dye Synthesis: The amino and hydroxyl groups are chromophores and auxochromes, making it a precursor for various dyes and pigments.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a foundational scaffold in medicinal chemistry and for creating new agrochemicals. The aminophenol core is present in numerous biologically active molecules. Research into aminophenol derivatives has shown potential antimicrobial and antidiabetic activities. [9]* Drug Discovery: The broader class of substituted aminophenols is of significant interest. For instance, related derivatives have been investigated as selective TRPV4 antagonists for potential use in pain management, highlighting the utility of this chemical scaffold in developing targeted therapeutics. [10]* Antioxidant Production: The precursor, 2,5-dimethylphenol, is used in the manufacturing of antioxidants, suggesting a potential application pathway for its derivatives. [11]
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of 4-Amino-2,5-dimethylphenol is essential. It is classified as an acute toxin and skin irritant.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed [6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation [6]|
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. [12]The compound is noted to be potentially air-sensitive and should be stored under an inert atmosphere for long-term stability. * Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [12]
Conclusion
4-Amino-2,5-dimethylphenol is a valuable and reactive organic compound with a well-defined profile. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, secures its role as a key building block in the chemical, pharmaceutical, and materials science industries. For researchers, a thorough understanding of its properties, synthesis, and handling is the foundation for its successful application in novel discovery programs.
References
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4-Amino-2,5-dimethylphenol - CAS Common Chemistry. (n.d.). CAS. Retrieved January 10, 2026, from [Link]
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4-amino-2,5-dimethylphenol (C8H11NO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]
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4-Amino-2,5-dimethylphenol - AbacipharmTech-Global Chemical supplier. (n.d.). AbacipharmTech. Retrieved January 10, 2026, from [Link]
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4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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2-Amino-4,5-dimethylphenol | CAS#:6623-41-2 | Chemsrc. (2025, August 21). Chemsrc. Retrieved January 10, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
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4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). (2012, September 11). Human Metabolome Database. Retrieved January 10, 2026, from [Link]
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Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016, October 15). PubMed. Retrieved January 10, 2026, from [Link]
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2,5-Dimethylphenol | CAS#:95-87-4 | Chemsrc. (2025, August 21). Chemsrc. Retrieved January 10, 2026, from [Link]
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